molecular formula C12H10ClF3 B2721144 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287309-92-4

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2721144
CAS No.: 2287309-92-4
M. Wt: 246.66
InChI Key: LZTHWERJZRJMBS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[111]pentane is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. One common approach is the Diels-Alder reaction followed by functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield new products with altered properties.

    Coupling Reactions: The trifluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Typical reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.

    Catalysts: Such as palladium or nickel complexes for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[11

    Chemistry: As a building block for the synthesis of novel organic molecules and materials.

    Biology: For the development of new biochemical probes and tools.

    Medicine: As a potential lead compound for drug discovery and development.

    Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the trifluorophenyl group, resulting in different chemical properties.

    1-(Bromomethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane: Contains a bromomethyl group instead of a chloromethyl group, affecting its reactivity.

Uniqueness

1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and trifluorophenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3/c13-6-11-3-12(4-11,5-11)7-1-8(14)10(16)9(15)2-7/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTHWERJZRJMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=C(C(=C3)F)F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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